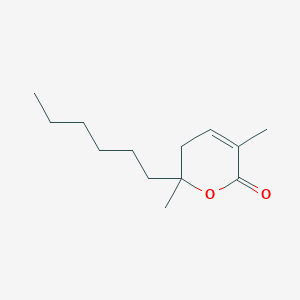![molecular formula C14H10FN3OS B14251009 2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one CAS No. 189386-50-3](/img/structure/B14251009.png)
2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one is a chemical compound known for its unique structure and properties This compound belongs to the class of diazenyl compounds, which are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring
Méthodes De Préparation
The synthesis of 2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one typically involves the reaction of 3-fluoroaniline with a suitable diazonium salt, followed by coupling with a benzothiazinone derivative. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling processes. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Analyse Des Réactions Chimiques
2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one can be compared with other diazenyl compounds and benzothiazinone derivatives. Similar compounds include:
2-[(E)-(3-Hydroxynaphthalen-2-yl)diazenyl]benzoic acid: Known for its photoresponsive properties and applications in antimicrobial photodynamic therapy.
Methyl 4-bromo-3-[(2,6-difluorophenyl)diazenyl]benzoate: Studied for its photoactive properties and potential use in smart materials. The uniqueness of this compound lies in its specific combination of the fluorophenyl and benzothiazinone moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
189386-50-3 |
|---|---|
Formule moléculaire |
C14H10FN3OS |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
2-[(3-fluorophenyl)diazenyl]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C14H10FN3OS/c15-9-4-3-5-10(8-9)17-18-14-13(19)16-11-6-1-2-7-12(11)20-14/h1-8,14H,(H,16,19) |
Clé InChI |
QCNCICGHAUOLHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=O)C(S2)N=NC3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
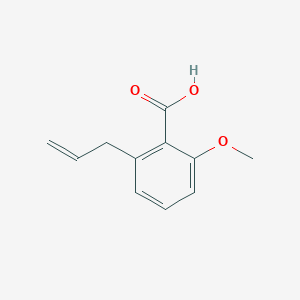
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
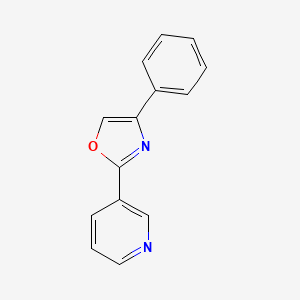
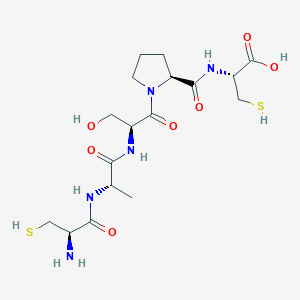
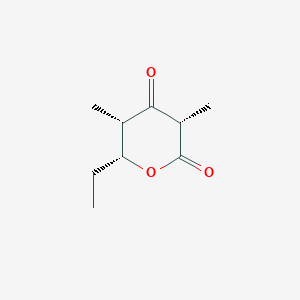
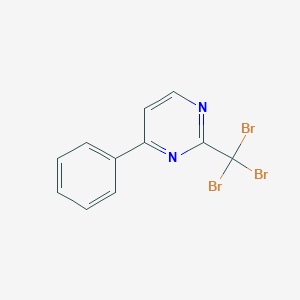
![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
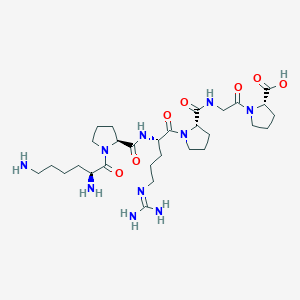
![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
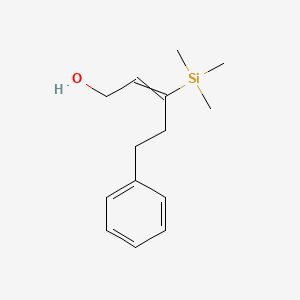
![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)
